

PF-06840003 (CAS Number: 198474-05-4): A Technical Whitepaper

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Compound of Interest		
Compound Name:	PF-06840003	
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Abstract

PF-06840003, also known as EOS200271, is a potent and selective, orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3][4][5] IDO1 is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion.[1][6] By catalyzing the degradation of the essential amino acid tryptophan, IDO1 creates a tumor microenvironment that is hostile to effector T cells and promotes the function of regulatory T cells (Tregs).[1][6] PF-06840003 reverses this immunosuppressive effect, demonstrating significant anti-tumor activity in preclinical models, both as a monotherapy and in combination with immune checkpoint inhibitors.[1][3] This technical guide provides a comprehensive overview of the preclinical and clinical data available for PF-06840003, including its mechanism of action, quantitative pharmacological data, and detailed experimental methodologies.

Introduction

The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a significant target in cancer immunotherapy.[1][7] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[7][8] In the tumor microenvironment, the upregulation of IDO1 leads to the depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines.[1][7] This metabolic shift has profound immunosuppressive consequences, including the inhibition of effector T cell proliferation and function, and the enhancement of regulatory T cell (Treg) activity.[1][6]



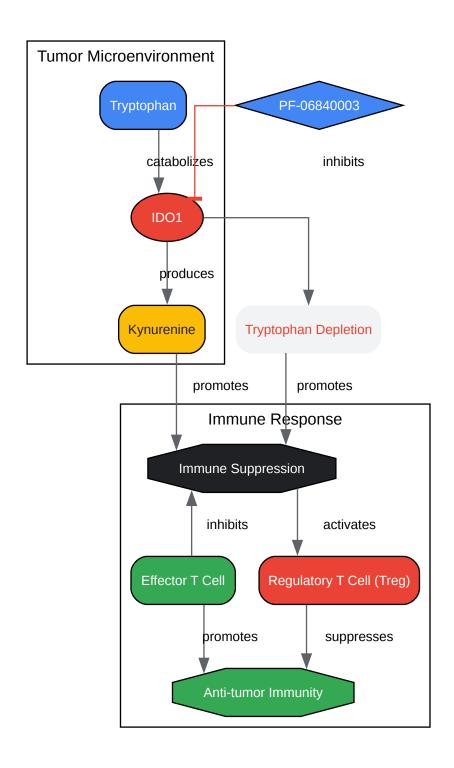
PF-06840003 is a highly selective inhibitor of IDO1 that has shown promise in preclinical and early clinical studies.[1][9] Its ability to penetrate the central nervous system (CNS) makes it a particularly interesting candidate for the treatment of brain malignancies such as malignant glioma.[10] This document serves as an in-depth technical resource for researchers and drug development professionals interested in the pharmacology and therapeutic potential of **PF-06840003**.

Mechanism of Action

PF-06840003 exerts its anti-tumor effects by directly inhibiting the enzymatic activity of IDO1. [1] This inhibition leads to a restoration of local tryptophan levels and a reduction in the concentration of immunosuppressive kynurenine metabolites within the tumor microenvironment.[1][3] The normalization of the tryptophan-kynurenine balance reverses the IDO1-mediated immunosuppression, leading to the enhanced proliferation and activation of anti-tumor immune cells, such as effector T cells, and a reduction in the activity of immunosuppressive cells like Tregs.[1][6] Preclinical studies have demonstrated that the combination of **PF-06840003** with immune checkpoint inhibitors, such as anti-PD-L1 antibodies, results in synergistic anti-tumor activity.[1] This suggests that inhibiting IDO1 can sensitize tumors to other immunotherapies.

Signaling Pathway





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IDO1 Signaling Pathway and Inhibition by PF-06840003.

Quantitative Data



The following tables summarize the key quantitative data for **PF-06840003** from various in vitro and in vivo studies.

Table 1: In Vitro Enzymatic and Cellular Activity

Parameter	Species/Cell Line	IC50 (µM)	Reference(s)
IDO1 Enzyme Inhibition	Human (hIDO1)	0.41	[5]
IDO1 Enzyme Inhibition	Dog (dIDO1)	0.59	[5]
IDO1 Enzyme Inhibition	Mouse (mIDO1)	1.5	[5]
IDO1 Enzyme Inhibition	Human (hIDO1)	0.15	[4][10]
Cellular IDO1 Activity (HeLa)	Human	1.8	[5]
Cellular IDO1 Activity (THP-1)	Human	1.7	[5]
TDO2 Enzyme Inhibition	Human (hTDO2)	>100	[11]

Table 2: In Vivo Efficacy



Animal Model	Tumor Type	Treatment	Outcome	Reference(s)
Syngeneic Mice	Multiple models	PF-06840003 + Immune Checkpoint Inhibitors	Inhibited tumor growth	[3]
Syngeneic Mice	Multiple models	PF-06840003	Reduced intratumoral kynurenine levels by >80%	[3][4]
GL261 Murine Glioma	Glioma	PF-06840003 + PD-1/PD-L1 blockade, CTLA- 4 inhibition, radiation, or temozolomide	Synergistic effect	[10]

Table 3: Clinical Pharmacokinetics (Phase 1, Malignant Glioma)



Parameter	Dose	Value	Reference(s)
Time to Maximum Plasma Concentration (Tmax) of active enantiomer PF- 06840002	Multiple Doses	1.5 - 3.0 hours	[9]
Mean Elimination Half-life (t1/2) of active enantiomer PF- 06840002	Cycle 1 Day 1	2 - 4 hours	[9]
Cerebrospinal Fluid (CSF)-to-Plasma Ratio of PF-06840002	500 mg BID	1.00	[9]
Maximum Mean Percentage Inhibition of Kynurenine	500 mg BID	75% (vs. 24% for endogenous)	[9]

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to characterize **PF-06840003**.

In Vitro IDO1 Enzyme Inhibition Assay

A common method to determine the in vitro inhibitory activity of compounds against IDO1 involves a biochemical assay using purified recombinant IDO1 enzyme.

Protocol Overview:

- Enzyme Preparation: Recombinant human IDO1 (hIDO1) is expressed and purified.
- Reaction Mixture: The assay is typically performed in a phosphate buffer (pH ~6.5). The
 reaction mixture contains the purified hIDO1 enzyme, L-tryptophan as the substrate, and
 necessary co-factors such as ascorbic acid and methylene blue to maintain the heme iron in

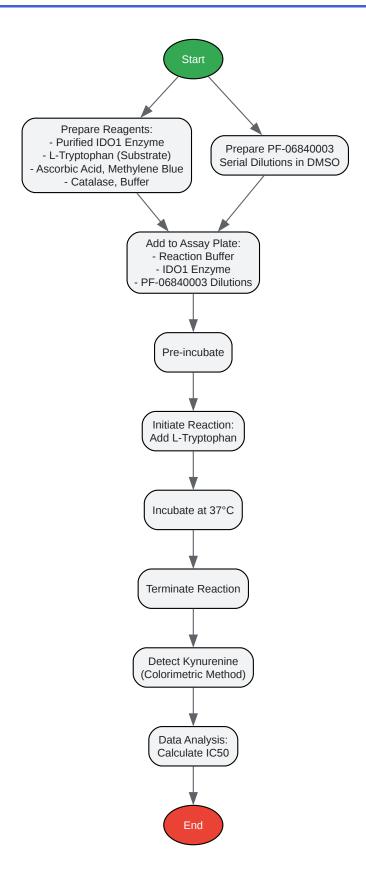


its active ferrous state. Catalase is often included to prevent enzyme inhibition by hydrogen peroxide.

- Inhibitor Addition: **PF-06840003**, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at various concentrations.
- Incubation: The reaction is incubated at a controlled temperature (e.g., 37°C) for a specific duration.
- Reaction Termination and Detection: The reaction is stopped, and the amount of kynurenine produced is quantified. This is often done by a colorimetric method after chemical conversion of kynurenine to a colored product, which is then measured spectrophotometrically.
- IC50 Calculation: The concentration of **PF-06840003** that inhibits 50% of the IDO1 enzyme activity (IC50) is calculated from the dose-response curve.

Experimental Workflow: In Vitro IDO1 Inhibition Assay





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Workflow for a typical in vitro IDO1 inhibition assay.



Cellular IDO1 Activity Assay (HeLa Cells)

This assay measures the ability of **PF-06840003** to inhibit IDO1 activity in a cellular context. HeLa cells are often used as they can be stimulated to express functional IDO1.

Protocol Overview:

- Cell Culture and Stimulation: HeLa cells are cultured in appropriate media. To induce IDO1
 expression, the cells are stimulated with interferon-gamma (IFNy) for a defined period (e.g.,
 24-48 hours).
- Inhibitor Treatment: The IFNy-stimulated HeLa cells are then treated with various concentrations of PF-06840003.
- Incubation: The cells are incubated with the inhibitor for a specific duration to allow for IDO1 inhibition.
- Kynurenine Measurement: The concentration of kynurenine in the cell culture supernatant is measured, typically using LC-MS/MS or a colorimetric assay.
- IC50 Calculation: The IC50 value is determined by plotting the percentage of kynurenine production inhibition against the concentration of PF-06840003.

In Vivo Syngeneic Tumor Models

To evaluate the anti-tumor efficacy of **PF-06840003** in an immunocompetent setting, syngeneic mouse tumor models are utilized.

Protocol Overview:

- Tumor Cell Implantation: A specific number of tumor cells (e.g., CT26 colon carcinoma, B16-F10 melanoma) are implanted subcutaneously or orthotopically into immunocompetent mice of the corresponding strain (e.g., BALB/c for CT26).
- Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice
 are then randomized into different treatment groups (e.g., vehicle control, PF-06840003
 alone, immune checkpoint inhibitor alone, combination therapy).



- Treatment Administration: PF-06840003 is administered orally at a specified dose and schedule. Other treatments, such as antibodies, are typically given via intraperitoneal injection.
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Pharmacodynamic Analysis: At the end of the study, or at specific time points, tumors and blood samples can be collected to measure kynurenine and tryptophan levels to assess the pharmacodynamic effect of PF-06840003.
- Efficacy Evaluation: The primary endpoint is typically the inhibition of tumor growth. Other endpoints can include survival analysis and immunological analysis of the tumor microenvironment (e.g., flow cytometry of tumor-infiltrating lymphocytes).

Clinical Development

A first-in-human, Phase 1 clinical trial (NCT02764151) of **PF-06840003** was conducted in patients with recurrent malignant glioma.[6][10] The study evaluated the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of the drug.[9] The results indicated that **PF-06840003** was generally well-tolerated up to a dose of 500 mg twice daily, with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients. [9] The excellent CNS penetration, as evidenced by a CSF-to-plasma ratio of 1.00 for the active enantiomer, supports its further investigation for brain tumors.[9]

Conclusion

PF-06840003 is a promising, orally bioavailable, and CNS-penetrant IDO1 inhibitor with a well-defined mechanism of action. Its ability to reverse IDO1-mediated immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies, makes it a valuable candidate for further clinical investigation in a variety of cancers, including those with central nervous system involvement. The data summarized in this whitepaper provide a solid foundation for researchers and clinicians interested in exploring the therapeutic potential of this novel immunomodulatory agent.



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